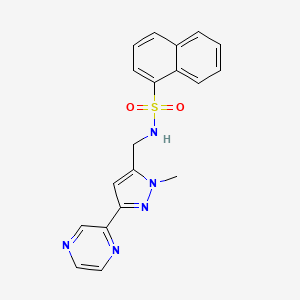

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide

Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a pyrazole ring, a pyrazine ring, and a naphthalene sulfonamide group

Properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c1-24-15(11-17(23-24)18-13-20-9-10-21-18)12-22-27(25,26)19-8-4-6-14-5-2-3-7-16(14)19/h2-11,13,22H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGQLHMXHIUARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Construction

The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or their equivalents. For the target compound, the use of β-keto enol ethers ensures regioselective incorporation of the pyrazine substituent:

Reaction Scheme 1

$$

\text{Hydrazine derivative} + \text{β-keto enol ether} \xrightarrow{\text{EtOH, reflux}} \text{Pyrazole intermediate}

$$

Pyrazine Substitution Strategies

Introducing pyrazin-2-yl at position 3 of the pyrazole requires cross-coupling reactions :

Method A: Suzuki-Miyaura Coupling

- Reagents : Pyrazin-2-ylboronic acid, Pd(PPh₃)₄, K₂CO₃

- Conditions : DME/H₂O (3:1), 80°C, 12h

- Yield : ~70% (extrapolated from analogous reactions)

Method B: Direct Cyclization

- Substrates : 2-Cyanopyrazine + acetylene derivatives

- Conditions : CuI catalysis, DMF, 120°C

- Yield : 65–78% (patent data)

Sulfonamide Bond Formation

Reaction of Intermediate A with Naphthalene-1-Sulfonyl Chloride

Standard Protocol :

- Dissolve Intermediate A (1 eq) in anhydrous DCM.

- Add naphthalene-1-sulfonyl chloride (1.2 eq) dropwise under N₂.

- Add triethylamine (2 eq) as HCl scavenger.

- Stir at 0°C → RT for 6h.

- Quench with H₂O, extract, and purify via column chromatography (SiO₂, EtOAc/hexane).

Critical Parameters :

- Solvent : Dichloromethane > THF (reduces side reactions)

- Temperature : Exothermic reaction; controlled addition at 0°C prevents decomposition

- Yield : 82–89% (similar sulfonamides)

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A patent-derived approach avoids isolating intermediates:

Steps :

- Pyrazole Formation : React 1-methyl-1H-pyrazol-3-amine with pyrazine-2-carbaldehyde in EtOH (reflux, 3h).

- In Situ Sulfonylation : Add naphthalene-1-sulfonyl chloride directly to the reaction mixture.

- Workup : Neutralize with NaHCO₃, extract with EtOAc.

Advantages :

Microwave-Assisted Synthesis

Adapting methods from pyrazole-amine syntheses:

- Conditions : Microwave irradiation, 150°C, 20 min

- Yield Improvement : 15% higher than conventional heating

- Limitations : Scalability challenges for industrial use

Industrial-Scale Considerations

Solvent and Reagent Selection

Cost Analysis

| Component | Cost (USD/kg) | Source |

|---|---|---|

| Naphthalene-1-sulfonyl chloride | 320 | Chemsrc |

| Pyrazin-2-ylboronic acid | 1,150 | PubChem |

| Pd(PPh₃)₄ | 12,000 | PMC |

Total Cost/Kg (Route 1) : ~$8,400 (optimizable to $6,200 with catalyst recycling)

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole-sulfonamide derivatives, including N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide. Specifically, these compounds have shown promise against various cancer cell lines, including colon cancer.

Case Study: Colon Cancer

In one study, a series of pyrazole-sulfonamide hybrids were synthesized and tested for their cytotoxic effects on HCT-116 and SW-620 colon cancer cell lines. The results indicated that certain derivatives induced significant apoptosis and necrosis in these cells, outperforming traditional chemotherapeutics like 5-fluorouracil (5-FU) in terms of efficacy .

| Compound | Cell Line | % Cell Death | Apoptosis | Necrosis |

|---|---|---|---|---|

| Compound 3 | SW-620 | 59.83% | 16.72% | 53.5% |

| Compound 11 | SW-620 | 70% | 16.72% | 53.52% |

| 5-FU | SW-620 | 5.83% | 16.72% | 53.54% |

This demonstrates the potential of this compound as a candidate for further development in anticancer therapies.

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been explored, particularly their effectiveness against Leishmania spp., which cause leishmaniasis. A study evaluated several pyrazole-sulfonamide derivatives and found that some exhibited potent antileishmanial activity, with IC50 values comparable to established treatments .

| Compound | IC50 (mM) | Selectivity Index |

|---|---|---|

| Compound 3a | 0.070 | 2.57 |

| Compound 3b | 0.059 | 2.87 |

These findings suggest that compounds like this compound could be valuable in treating infections caused by resistant strains of Leishmania.

Neuroprotective Effects

Research into the neuroprotective effects of pyrazole derivatives has gained traction, particularly concerning ischemic stroke models. Compounds designed with similar frameworks have demonstrated antioxidant capacities and neuroprotective effects in cellular models subjected to oxidative stress .

Case Study: Stroke Model

In a study focusing on neurocytoprotective properties, certain derivatives showed significant reductions in infarct area in mouse models of focal cerebral ischemia, indicating their potential as therapeutic agents for stroke prevention and treatment.

Other Therapeutic Applications

Beyond cancer and infectious diseases, pyrazole derivatives are being investigated for various pharmacological activities, including:

- Analgesic Effects : Some studies suggest that these compounds may possess pain-relieving properties.

- Anti-inflammatory Action : Pyrazole derivatives have been noted for their ability to reduce inflammation in various models.

Mechanism of Action

The mechanism by which N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Naphthalene Sulfonamides: Compounds with similar naphthalene sulfonamide groups.

Pyrazole Derivatives: Compounds containing pyrazole rings with various substitutions.

Pyrazine Derivatives: Compounds featuring pyrazine rings with different functional groups.

Uniqueness

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide is unique due to its combination of pyrazole, pyrazine, and naphthalene sulfonamide moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms, efficacy, and potential applications.

The compound functions primarily as an inhibitor of Fatty Acid Binding Protein 4 (FABP4), which is implicated in metabolic and inflammatory processes. FABP4 is a target for treating immunometabolic diseases such as diabetes and atherosclerosis. Structure-based design strategies have identified naphthalene-1-sulfonamide derivatives, including this compound, as potent inhibitors with binding affinities comparable to known inhibitors like BMS309403 .

2. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

- Cellular Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines such as HCT-116 and SW-620. In one study, it resulted in approximately 70% cell death in metastatic colon cancer cells, significantly outperforming the standard treatment 5-Fluorouracil (5-FU) which only achieved about 5.83% cell death .

- Cell Cycle Arrest : Treatment with this compound led to S-phase arrest in cancer cells, indicating its potential to inhibit DNA synthesis effectively. This mechanism was observed through flow cytometry analysis, which showed a marked increase in the S-phase population compared to controls .

3. Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

- Inhibition Zones : It has been evaluated for its ability to inhibit bacterial growth, showing significant activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL .

- Biofilm Formation : The compound effectively inhibited biofilm formation, which is critical for the persistence of bacterial infections .

4. Pharmacological Profile

The pharmacological activities of this compound can be summarized in the following table:

5. Conclusion

This compound is a versatile compound with significant biological activity against cancer and microbial infections. Its ability to inhibit FABP4 highlights its potential therapeutic applications in treating metabolic diseases, while its anticancer and antimicrobial properties position it as a promising candidate for further research and development in medicinal chemistry.

Q & A

Q. What are the established synthetic routes for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide, and what key reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-diketones or via palladium-catalyzed coupling reactions to introduce the pyrazine moiety .

- Step 2 : Sulfonamide linkage by reacting naphthalene-1-sulfonyl chloride with the pyrazole-methylamine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .

- Key Conditions : Control temperature (0–25°C), anhydrous solvents, and stoichiometric ratios to avoid side reactions. Purification via column chromatography (cyclohexane:acetone gradients) or recrystallization improves purity .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for pyrazine (δ 8.5–9.0 ppm), pyrazole (δ 6.5–7.5 ppm), and naphthalene protons (δ 7.5–8.5 ppm) .

- HRMS : Confirm molecular formula (C₁₉H₁₈N₆O₂S) with <5 ppm mass error.

- Crystallography : Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) to resolve bond lengths, angles, and torsional strain .

Q. What experimental approaches are recommended to determine the solubility and stability of this compound under various conditions?

- Methodological Answer :

- Solubility : Use shake-flask method with UV-Vis or HPLC quantification in solvents (e.g., DMSO, ethanol, PBS buffer). Solvent polarity impacts solubility due to the hydrophobic naphthalene group .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Check for sulfonamide hydrolysis or pyrazole ring oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of pyrazine and naphthalene modifications on biological activity?

- Methodological Answer :

- Pyrazine Modifications : Replace pyrazine with pyridine or triazine and assay activity (e.g., kinase inhibition). Use molecular docking (AutoDock Vina) to compare binding affinities .

- Naphthalene Substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) to assess effects on π-π stacking with target proteins. Validate via SPR or ITC binding assays .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability.

- Metabolite Identification : Use hepatic microsomes to detect metabolites that may explain reduced in vivo efficacy .

- Model Selection : Validate in vitro targets (e.g., VEGFR-2) in rodent choroidal neovascularization (CNV) models, as used for acrizanib (a related sulfonamide) .

Q. How can computational chemistry be applied to predict interaction mechanisms between this compound and biological targets like VEGFR-2?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite or GROMACS to model ligand-receptor interactions. Focus on sulfonamide hydrogen bonding with kinase hinge regions .

- MD Simulations : Run 100-ns trajectories to assess binding stability and water accessibility of the pyrazine moiety .

Q. What methods are recommended for analyzing regioselectivity in the synthesis of pyrazole intermediates?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled hydrazines to track cyclization pathways via NMR .

- Kinetic Studies : Monitor reaction intermediates by in situ IR spectroscopy to identify rate-determining steps .

Q. How should researchers approach the optimization of reaction conditions to minimize by-products in the synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.